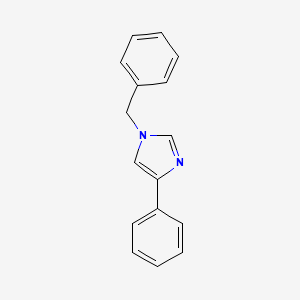

1H-Imidazole, 4-phenyl-1-(phenylmethyl)-

Description

Significance of the Imidazole (B134444) Scaffold in Synthetic Chemistry and Research

The imidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govijpsjournal.com This five-membered aromatic heterocycle, containing two non-adjacent nitrogen atoms, is a fundamental component of several essential biomolecules, including the amino acid histidine, histamine, and nucleic acids. nih.govbiomedpharmajournal.orgresearchgate.net Its prevalence in nature underscores its importance in biological processes. ijpsjournal.com

The unique chemical properties of the imidazole ring make it a versatile building block in synthetic chemistry. nih.gov It is an aromatic, polar, and ionizable compound. biomedpharmajournal.orgijrar.orgresearchgate.net The nitrogen atoms can act as both proton donors and acceptors, and the electron-rich nature of the ring allows it to participate in various weak interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govresearchgate.net These characteristics facilitate strong binding to a wide array of biological targets like enzymes and receptors. nih.govijpsjournal.comresearchgate.net

This ability to interact effectively with biological systems has led to the development of numerous imidazole-containing compounds with a broad spectrum of pharmacological activities. biomedpharmajournal.orgijrar.org Researchers have successfully designed and synthesized imidazole derivatives that exhibit anticancer, antifungal, antibacterial, anti-inflammatory, antiviral, and antitubercular properties. ijpsjournal.comresearchgate.netresearchgate.netclinmedkaz.org The structural flexibility of the imidazole core allows for extensive modification, enabling chemists to fine-tune compounds for improved efficacy and better pharmacokinetic profiles. nih.govresearchgate.net

Overview of Substituted Imidazoles as Research Targets

Substituted imidazoles are a major focus of research in medicinal chemistry. clinmedkaz.org The strategic placement of various functional groups onto the core imidazole ring allows for the systematic modification of a compound's physicochemical and biological properties. clinmedkaz.org By altering substituents, researchers can modulate factors such as a molecule's size, shape, lipophilicity, and electronic distribution, which in turn dictates its pharmacological activity. clinmedkaz.org

For instance, the introduction of hydrophobic substituents on the nitrogen atoms can influence antibacterial activity. clinmedkaz.org The synthesis of di- and tri-substituted imidazoles has been a particularly fruitful area of investigation, yielding compounds with potent and sometimes dual biological activities, such as combined anti-inflammatory and antifungal effects. nih.gov Research has demonstrated that compounds like 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole can emerge as lead compounds with good efficacy and reduced side effects compared to standard drugs in preclinical studies. nih.gov

The development of novel synthetic methodologies, including one-pot reactions and the use of various catalysts, continues to expand the diversity of accessible substituted imidazoles. caloongchem.com These ongoing synthetic efforts, coupled with biological screening, highlight the significance of substituted imidazoles as a promising class of compounds for the development of new therapeutic agents to address a range of diseases. clinmedkaz.org

Structure

3D Structure

Properties

CAS No. |

53704-77-1 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-benzyl-4-phenylimidazole |

InChI |

InChI=1S/C16H14N2/c1-3-7-14(8-4-1)11-18-12-16(17-13-18)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |

InChI Key |

UDWGOYHXWHWLAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole, 4 Phenyl 1 Phenylmethyl and Its Derivatives

Classical Approaches in Imidazole (B134444) Synthesis

Traditional methods for imidazole ring synthesis have been the bedrock of heterocyclic chemistry for over a century. These approaches, while sometimes lacking in efficiency or environmental consideration by modern standards, are foundational and still find application in organic synthesis.

Radiszewski Synthesis and its Variants

The Radiszewski synthesis, first reported in 1882, is a classic multi-component reaction for the preparation of imidazoles. wikipedia.orgscribd.com The general reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org A modification of this method, which allows for the synthesis of N-substituted imidazoles, replaces one equivalent of ammonia with a primary amine. wikipedia.org

For the specific synthesis of 1H-Imidazole, 4-phenyl-1-(phenylmethyl)-, a plausible Radiszewski approach would involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, ammonia, and a primary amine. The selection of starting materials is crucial for the regioselective formation of the desired product. One potential pathway is outlined in the table below.

Table 1: Proposed Reactants for Radiszewski Synthesis of 1H-Imidazole, 4-phenyl-1-(phenylmethyl)-

| Component | Chemical Name | Role in Reaction |

| 1,2-Dicarbonyl | Phenylglyoxal (B86788) | Provides the C4-C5 fragment of the imidazole ring with the phenyl group at C4. |

| Aldehyde | Formaldehyde | Provides the C2 carbon of the imidazole ring. |

| Primary Amine | Benzylamine (B48309) | Acts as the nitrogen source for the N1 position, introducing the benzyl (B1604629) group. |

| Ammonia Source | Ammonium (B1175870) acetate (B1210297) | Provides the second nitrogen atom for the imidazole ring. |

The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org This one-pot synthesis is advantageous in its simplicity and the ready availability of the starting materials.

De Novo Imidazole Ring Formation Protocols

De novo synthesis refers to the construction of the imidazole ring from acyclic precursors. Several protocols exist for the regioselective synthesis of 1,4-disubstituted imidazoles. rsc.org One common and effective method involves the reaction of α-haloketones with amidines or formamide. nih.gov

A practical synthetic route to 1H-Imidazole, 4-phenyl-1-(phenylmethyl)- can be envisioned in a two-step process. The first step involves the synthesis of the 4-phenylimidazole (B135205) core, followed by N-alkylation to introduce the benzyl group.

Step 1: Synthesis of 4-phenyl-1H-imidazole

This can be achieved by reacting 2-bromoacetophenone (B140003) with formamide. nih.gov The reaction typically requires heating the reactants together, often without a solvent. nih.gov

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Bromoacetophenone | Formamide | 4-Phenyl-1H-imidazole |

Step 2: N-Alkylation

The resulting 4-phenyl-1H-imidazole can then be N-benzylated using benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. nih.gov The base deprotonates the imidazole nitrogen, facilitating the nucleophilic attack on the benzyl halide.

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| 4-Phenyl-1H-imidazole | Benzyl bromide | Sodium hydride | 1H-Imidazole, 4-phenyl-1-(phenylmethyl)- |

This two-step approach offers good control over the substitution pattern of the final product.

Modern Synthetic Strategies

In recent years, the development of synthetic methodologies has been heavily influenced by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability.

Green Chemistry Techniques in Imidazole Synthesis

Green chemistry approaches to imidazole synthesis aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Two prominent techniques in this area are the use of ionic liquids and microwave-assisted synthesis.

Ionic liquids (ILs) are salts with low melting points that are often employed as environmentally benign solvents and catalysts in organic synthesis. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. nih.gov Imidazolium-based ionic liquids are particularly relevant in this context. nih.gov

The synthesis of 1H-Imidazole, 4-phenyl-1-(phenylmethyl)- can be facilitated by using an ionic liquid as the reaction medium. For instance, a one-pot, four-component reaction analogous to the Radiszewski synthesis can be performed in an acidic ionic liquid, which can act as both the solvent and the catalyst. sharif.edu This approach can lead to higher yields and simpler work-up procedures.

Table 2: Example of an Ionic Liquid for Imidazole Synthesis

| Ionic Liquid Type | Potential Role | Advantages |

| Brønsted acidic imidazolium (B1220033) salt | Solvent and Catalyst | Reusable, non-volatile, can enhance reaction rates. sharif.edu |

The use of ionic liquids can also be advantageous in the N-alkylation step of the de novo synthesis, potentially leading to cleaner reactions and easier product isolation.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.comnih.gov This technique is particularly well-suited for multi-component reactions, making it an excellent candidate for the synthesis of substituted imidazoles. ijprajournal.comjetir.org

A microwave-assisted Radiszewski-type synthesis of 1H-Imidazole, 4-phenyl-1-(phenylmethyl)- could be performed in a solvent-free or minimal solvent system, further enhancing its green credentials. ijprajournal.comjetir.org The rapid heating provided by microwaves can significantly reduce the reaction time from hours to minutes. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes mdpi.com |

| Energy Consumption | Higher | Lower |

| Yield | Often lower | Often higher jetir.org |

| Solvent Use | Typically requires a solvent | Can often be performed solvent-free ijprajournal.com |

The efficiency and speed of microwave-assisted synthesis make it a highly attractive modern alternative for the preparation of 1H-Imidazole, 4-phenyl-1-(phenylmethyl)- and its derivatives.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach for the synthesis of complex molecules like substituted imidazoles from simple, readily available starting materials in a single synthetic operation. These strategies are particularly valuable for creating libraries of compounds for drug discovery and materials science.

A notable four-component reaction for synthesizing 1,2,4-trisubstituted 1H-imidazoles involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine (such as benzylamine), and ammonium acetate under solvent-free conditions. researchgate.net This method is efficient, environmentally friendly, and can produce functionalized imidazoles in high yields, typically between 80-96%. researchgate.net The proposed mechanism involves a series of condensations, nucleophilic additions, and an intramolecular cyclization, followed by air oxidation to form the aromatic imidazole ring. researchgate.net

Ionic liquids have also been employed as both the catalyst and reaction medium for one-pot imidazole syntheses, promoting environmentally sustainable protocols. mdpi.com For instance, Brønsted acidic ionic liquids can effectively catalyze the four-component condensation of benzil (B1666583), aldehydes, primary amines, and ammonium acetate to yield 1,2,4,5-tetrasubstituted imidazoles. Similarly, metal-free, one-pot approaches have been developed for synthesizing polysubstituted imidazoles from benzylamines and benzil derivatives, highlighting the versatility of MCRs. acs.orgnih.gov

Table 1: Examples of One-Pot Multicomponent Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, 130°C | 1,2,4-Trisubstituted Imidazoles | 80-96 | researchgate.net |

| Benzil, Aldehyde, Amine, Ammonium Acetate | Acidic Ionic Liquids | 1,2,4,5-Tetrasubstituted Imidazoles | High | mdpi.com |

| Benzylamine, Benzil | Acetic Acid, 140°C, Neat | Polyfunctionalized Imidazoles | Moderate to Good | nih.gov |

| Arylacetic acids, N-arylbenzamidines, Nitromethane | FeCl3 | 1,2,4-Trisubstituted Imidazoles | Moderate to Good | rsc.org |

Catalytic Methodologies in Imidazole Synthesis

Catalysis is pivotal in modern organic synthesis, offering pathways to desired molecules with high efficiency, selectivity, and sustainability. The synthesis of 1-benzyl-4-phenyl-1H-imidazole and its derivatives has greatly benefited from a range of catalytic systems.

Heterogeneous Catalysis and Nanocomposites

Heterogeneous catalysts and nanocomposites are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often-enhanced stability and activity.

Nanomagnetic catalysts have been extensively reviewed for their use in imidazole synthesis. researchgate.net For example, Fe3O4 magnetic nanoparticles have been used to catalyze the three-component reaction of 1,2-diketones, aldehydes, and ammonium acetate under ultrasound irradiation to produce 2,4,5-trisubstituted imidazoles in high yields. researchgate.net The magnetic properties of these catalysts allow for their simple recovery using an external magnet. researchgate.net

Other notable heterogeneous systems include:

ZnS/CuFe2O4: This magnetic hybrid nanocomposite serves as an efficient catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

Cr2O3 Nanoparticles: Synthesized using green methods, these nanoparticles have been used as a Lewis acid catalyst for the preparation of polysubstituted imidazoles under microwave irradiation. rsc.orgnih.gov

Co3O4 Nanoparticles: These have been employed to efficiently catalyze the multi-component condensation to form 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation, offering high yields and short reaction times. semanticscholar.org

Ag–Zn-based Nanoheterostructures: These have been developed as the first viable copper-free bimetallic catalysts for the regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, a related class of azoles. iosrjournals.org

These nanocatalysts often exhibit synergistic effects between their components, leading to higher catalytic activity than the individual materials. researchgate.net

Table 2: Selected Heterogeneous and Nanocomposite Catalysts in Imidazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4 Magnetic Nanoparticles | Three-component condensation | Recyclable, high yields, ultrasound compatible | researchgate.net |

| ZnS/CuFe2O4 Nanocomposite | One-pot three-component | Magnetic, cost-effective, mild conditions | researchgate.net |

| Cr2O3 Nanoparticles | Three-component condensation | Green synthesis, microwave compatible, high yields | rsc.orgnih.gov |

| Co3O4 Nanoparticles | Four-component condensation | Reusable, high yields, ultrasonic compatible | semanticscholar.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary for constructing the imidazole ring and introducing substituents with high precision. rsc.org

Copper-catalyzed reactions are prominent in this area. A method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles involves a Cu(OTf)2- and I2-catalyzed reaction of chalcones and benzylamines. nih.gov This transformation proceeds through an unusual C–C bond cleavage of the chalcone (B49325). nih.gov Copper nanoparticles supported on silica-coated maghemite have also been used for N-arylation of imidazoles under ligand-free conditions. researchgate.net

Palladium catalysis has also been applied, particularly in coupling reactions to functionalize the imidazole core. rsc.org For instance, after the initial formation of the imidazole ring, Suzuki coupling can be employed to introduce aryl substituents at specific positions.

Metal-Free and Organocatalytic Systems

Growing environmental concerns have spurred the development of metal-free and organocatalytic synthetic methods. These approaches avoid the use of potentially toxic and expensive heavy metals.

A facile metal-free approach for synthesizing polyfunctionalized imidazoles utilizes the reaction between benzylamines and benzil derivatives, promoted by acetic acid under neat (solvent-free) conditions. nih.gov This method proceeds via an N-α-C(sp3)–H bond functionalization of the benzylamine. acs.orgnih.gov

Organocatalysis has emerged as a powerful strategy for synthesizing tetrasubstituted imidazoles. jchr.org Catalysts such as trifluoroacetic acid and even vitamin C have been used to promote the multi-component synthesis of highly substituted imidazoles. jchr.org Chiral bicyclic imidazole catalysts have also been designed and applied in various enantioselective reactions, showcasing the versatility of organocatalysis. Ionic liquids can also serve as metal-free reaction media and catalysts for imidazole synthesis.

Enzyme-Catalyzed Synthetic Pathways

Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. While research on the direct enzymatic synthesis of 1-benzyl-4-phenyl-1H-imidazole is limited, studies on related structures demonstrate the potential of this approach.

Lipases, such as porcine pancreatic lipase (B570770) (PPL), have been successfully used as biocatalysts for the synthesis of imidazole-fused heterocycles like imidazo[1,2-a]pyridines. These reactions are typically carried out under mild conditions (e.g., 30°C in ethanol) and can achieve excellent yields (89–95%). rsc.org The enzyme's versatility stems from its stability in organic solvents and its ability to catalyze reactions with high chemo-, regio-, and stereoselectivity without the need for cofactors. Although primarily known for hydrolysis, lipases can catalyze C-N bond formation in low-water environments. The application of such enzymatic strategies to the synthesis of 1,4-disubstituted imidazoles is a promising area for future research.

Regiocontrolled Synthesis of Substituted Imidazoles

Controlling the regiochemistry of substitution on the imidazole ring is a significant challenge in synthetic chemistry. The development of methods that selectively yield a specific isomer, such as a 1,4-disubstituted product over a 1,5-disubstituted one, is crucial for creating well-defined functional molecules.

Several strategies have been developed to achieve the regioselective synthesis of 1,4-disubstituted imidazoles. One efficient protocol involves a sequence starting from a glycine (B1666218) derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene. The subsequent addition of an amine nucleophile, like benzylamine, results in a transamination/cyclization cascade that yields the 1,4-disubstituted imidazole with complete regioselectivity. This method is notable for its tolerance to a diverse range of N-substituents, regardless of steric and electronic factors.

Another approach involves the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). This reaction can be adapted to produce 1,4-disubstituted imidazoles regioselectively. rsc.org Recent advances and reviews have highlighted the strategic importance of developing novel methods for the regiocontrolled synthesis of imidazoles, emphasizing the construction of specific bonds to control the final substitution pattern. For example, a copper-catalyzed reaction of imidamides with carboxylic acids can form imidazoles regioselectively substituted at the C-2 and C-4 positions. These methodologies provide reliable access to specific isomers like 1-benzyl-4-phenyl-1H-imidazole, which are challenging to prepare using traditional alkylation methods that often yield mixtures of regioisomers.

Precursor Synthesis and Reactivity Profiles for 1H-Imidazole, 4-phenyl-1-(phenylmethyl)- Analogs

Utilization of α-Bromo-ketones and Amidines

A well-established method for the synthesis of the imidazole ring involves the condensation of an α-haloketone with an amidine. In the context of preparing 4-phenylimidazole derivatives, α-bromoacetophenone serves as a key precursor. This reaction, often referred to as the Marckwald synthesis, provides a direct route to the 4-phenylimidazole core.

The synthesis of 4-phenylimidazole can be achieved by reacting α-bromoacetophenone with formamidine (B1211174) acetate in a solvent such as ethylene (B1197577) glycol. The initial step involves a substitution reaction where the formamidine acetate displaces the bromine atom of the α-bromoacetophenone to form a nucleophilic substitution intermediate. This is followed by a cyclization reaction, typically facilitated by a base like potassium carbonate, to yield the final 4-phenylimidazole product. google.com The reaction temperature and duration are critical parameters that influence the yield of the final product.

The general procedure for the synthesis of 4-phenyl-1H-imidazole derivatives from α-bromo-ketones involves heating the bromoacetyl derivative in formamide. nih.gov The reaction mixture is then treated with a saturated sodium bicarbonate solution and extracted with an organic solvent. nih.gov

| Entry | α-Bromo-ketone | Amidine Source | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | α-Bromoacetophenone | Formamidine Acetate | K₂CO₃ | Ethylene Glycol | 55-86 | 8 | 4-Phenyl-1H-imidazole | >45 |

| 2 | 2-Bromo-(3-fluorophenyl)ethanone | Formamide | - | Formamide | 170-180 | 5-9 | 4-(3-Fluorophenyl)-1H-imidazole | 52 |

| 3 | 2-Bromo-(4-fluorophenyl)ethanone | Formamide | - | Formamide | 170-180 | 5-9 | 4-(4-Fluorophenyl)-1H-imidazole | 51 |

| 4 | 2-Bromo-1-(thiophen-2-yl)ethanone | Formamide | - | Formamide | 170-180 | 5-9 | 4-(Thiophen-2-yl)-1H-imidazole | 60 |

Reactions Involving Chalcones and Benzylamines

A novel and efficient route for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles involves a copper(II) triflate and iodine-catalyzed reaction of chalcones and benzylamines. acs.org This methodology is particularly relevant for the synthesis of 1-benzyl-2,4-diphenyl-1H-imidazole, a close analog of the target compound. The reaction proceeds through an unusual C–C bond cleavage of the chalcone. acs.org

In a typical reaction, a chalcone is treated with a benzylamine in the presence of a catalytic amount of copper(II) acetate and iodine in a solvent like dichloroethane (DCE) at a moderate temperature. acs.org The reaction tolerates a wide range of functional groups on both the chalcone and the benzylamine, providing access to a diverse library of trisubstituted imidazoles in good to moderate yields. acs.org

| Entry | Chalcone | Benzylamine | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Chalcone | Benzylamine | Cu(OAc)₂ / I₂ | Dichloroethane | 50 | 24 | 1-Benzyl-2,4-diphenyl-1H-imidazole | 42 |

| 2 | Chalcone | Benzylamine | Cu(OTf)₂ / I₂ | Dichloroethane | 50 | 24 | 1-Benzyl-2,4-diphenyl-1H-imidazole | 60 |

Cyclization of Phenylacetophenone Derivatives

The synthesis of 4-phenylimidazole derivatives can also be achieved starting from substituted acetophenones. For instance, the synthesis of 4-(biphenyl-4-yl)-2-(substituted phenyl)-1-phenyl-1H-imidazoles begins with the preparation of biphenyl (B1667301) ethanone. This starting material is then treated with selenium dioxide to form 2-(biphenyl-4-yl)-2-oxoacetaldehyde. ijpbs.com

The resulting glyoxal (B1671930) derivative is then refluxed with a substituted aromatic aldehyde, ammonium acetate, and glacial acetic acid to construct the imidazole ring, yielding a 4-(biphenyl-4-yl)-2-(substituted phenyl)-1H-imidazole. ijpbs.com This intermediate can be further functionalized at the N-1 position. ijpbs.com This multi-step process highlights the utility of acetophenone (B1666503) derivatives as versatile precursors for highly substituted imidazole analogs.

Strategic Use of Aldehydes, Ketones, and Ammonium Sources

The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction for the preparation of imidazoles. wikipedia.orgwikiwand.com This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org A modification of this method, where a primary amine is used in place of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.orgwikiwand.com

For the synthesis of 1-benzyl-4-phenyl-1H-imidazole, phenylglyoxal (a 1,2-dicarbonyl compound), benzaldehyde, and benzylamine can be utilized as the key building blocks, with an ammonium source like ammonium acetate. This one-pot synthesis offers an efficient route to trisubstituted imidazoles. The reaction of benzil, an aromatic aldehyde, and ammonium acetate in glacial acetic acid is a common method to produce 2,4,5-triphenyl-1H-imidazole and its derivatives. ijpsonline.com

Furthermore, a one-pot synthesis of imidazole derivatives can be achieved under solvent-free conditions. For example, reacting benzil, an aromatic aldehyde, and ammonium acetate at elevated temperatures provides 2,4,5-triaryl-1H-imidazoles in high yields. asianpubs.org This approach is advantageous due to its simplicity and reduced environmental impact. asianpubs.org

| Entry | Dicarbonyl | Aldehyde | Amine/Ammonia Source | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Benzil | 4-Methylbenzaldehyde | Ammonium Acetate | Glacial Acetic Acid | Reflux | 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole | - |

| 2 | Benzil | 4-Methoxybenzaldehyde | Ammonium Acetate | None | 70 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90 |

| 3 | Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | None | 70 | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 85 |

Derivatization and Functionalization Strategies for 1h Imidazole, 4 Phenyl 1 Phenylmethyl Analogs

Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring of 1-benzyl-4-phenylimidazole is a key target for derivatization. While the N-1 and C-4 positions are already substituted in the parent compound, the C-2, C-5, and N-3 atoms offer opportunities for further functionalization.

One common approach involves the de novo synthesis of the imidazole ring, which allows for the introduction of substituents at various positions from the outset. This can be achieved through the reaction of α-bromo-ketones with formamide. nih.gov For instance, to generate analogs with substitutions at the C-5 position, a correspondingly substituted α-bromo-ketone precursor would be used.

For the pre-formed 1-benzyl-4-phenylimidazole scaffold, direct substitution is also a viable strategy. The N-3 position, being a basic nitrogen atom, is a primary site for alkylation and other electrophilic additions, leading to the formation of imidazolium (B1220033) salts (discussed in section 3.3). Researchers have also explored substitutions at the C-2 position. For example, in the development of enzyme inhibitors, modifications at the C-2 position have been attempted to introduce groups that can interact with the active site entrance of a target protein. nih.gov

Modifications of the Phenyl and Benzyl (B1604629) Moieties

The peripheral aromatic rings—the 4-phenyl group and the 1-benzyl group—are frequently modified to modulate the molecule's properties, such as lipophilicity, electronic character, and biological activity. ontosight.ai Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups.

Substitutions on the 4-phenyl ring can influence the electronic distribution within the imidazole core through inductive effects. nih.gov This can, in turn, affect the molecule's ability to interact with biological targets like metal-containing enzymes. nih.gov Research into Indoleamine 2,3-dioxygenase (IDO) inhibitors has shown that introducing hydroxyl groups onto the phenyl ring can significantly enhance potency. The 2-hydroxy-phenyl derivative, for example, demonstrated a tenfold increase in potency compared to the unsubstituted parent compound, likely due to the formation of a hydrogen bond with a key amino acid residue (S167) in the enzyme's active site. nih.gov Other modifications, such as the introduction of fluorine atoms, have also been explored. nih.gov

The table below summarizes representative modifications made to the 4-phenyl group of the imidazole scaffold in the context of IDO inhibitor development. nih.gov

| Compound Name | Modification on Phenyl Ring | Rationale/Effect |

| 4-(4-Fluorophenyl)-1H-imidazole | para-Fluoro | Probing electronic effects |

| 4-(1H-imidazol-4-yl)phenol | para-Hydroxy | Potential for hydrogen bonding |

| 2-(1H-imidazol-4-yl)phenol | ortho-Hydroxy | Enhanced potency via hydrogen bonding |

| 2,6-dihydroxy-phenyl derivative | ortho, ortho'-Dihydroxy | Supports the significance of hydrogen bonding |

Similarly, the benzyl moiety can be functionalized. While less explored in the cited literature for this specific scaffold, general strategies for benzyl group modification include halogenation or nitration of the aromatic ring, which can serve as handles for further synthetic transformations.

Formation of Imidazolium Salts

The N-3 nitrogen of the 1-benzyl-4-phenylimidazole ring is nucleophilic and can react with alkylating agents to form quaternary imidazolium salts. This transformation changes the molecule from a neutral species to a cation, significantly altering its physical properties, such as solubility, and opening new avenues for applications, for instance, as ionic liquids or precursors to N-heterocyclic carbenes (NHCs).

The synthesis is typically a straightforward N-alkylation (quaternization) reaction. It involves reacting the 1-benzyl-4-phenylimidazole with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species. The reaction results in the formation of a 1-benzyl-3-alkyl-4-phenyl-1H-imidazol-3-ium salt, with the halide as the counter-ion. nih.govresearchgate.netnih.gov This method is general for the synthesis of various imidazolium salts. nih.gov

A general scheme for this reaction is presented below:

1-benzyl-4-phenylimidazole + R-X → [1-benzyl-3-R-4-phenylimidazolium]⁺X⁻

Where 'R' is an alkyl or other organic group and 'X' is a halide or another leaving group.

Post-Synthetic Derivatization for Specific Applications

Derivatives of 1-benzyl-4-phenylimidazole are often synthesized with a specific application in mind, such as the development of therapeutic agents. In this context, post-synthetic modifications are guided by structure-activity relationship (SAR) studies to optimize the compound's interaction with a biological target.

A prominent example is the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov Starting with the 4-phenyl-imidazole core, researchers synthesized the N-1 benzyl derivative (1-benzyl-4-phenylimidazole) to demonstrate that substitution at this position is tolerated. nih.gov Further derivatization efforts aimed to append groups at the N-1, C-2, and N-3 positions that could occupy the enzyme's active site entrance. These modifications included introducing aminoalkyl substituents, masked as phthalimides and later deprotected, to attempt to form ionic or hydrogen bonds with residues near the binding site. nih.gov Although these specific attempts did not yield the desired interactions, they illustrate the principle of targeted, post-synthetic derivatization for a specific biological application. nih.gov

The table below details specific derivatives synthesized to probe the IDO active site. nih.gov

| Parent Scaffold | Position of Derivatization | Introduced Substituent | Purpose |

| 4-phenyl-imidazole | N-1 | Benzyl group | Establish tolerance for N-1 substitution |

| 4-phenyl-imidazole | N-1 | Aminoalkyl chains | Form ionic/hydrogen bonds with heme propionate |

| 4-phenyl-imidazole | C-2 | Various groups | Occupy the active site entrance |

Q & A

Q. What are the established synthetic routes for 4-phenyl-1-(phenylmethyl)-1H-imidazole?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling strategies. For example:

- Step 1: Formation of the imidazole core via cyclization reactions using aldehydes and amines under acidic conditions.

- Step 2: Introduction of the phenyl and benzyl groups through alkylation or Suzuki-Miyaura cross-coupling .

Key reagents include palladium catalysts for cross-coupling and bases like K₂CO₃ for deprotonation. Reaction monitoring via TLC or HPLC is critical for intermediate purification.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and hydrogen bonding patterns .

- NMR (¹H/¹³C): Resolves substituent positions on the imidazole ring; aromatic protons appear as multiplets in δ 7.0–8.0 ppm.

- X-ray Diffraction: Resolves 3D structure and intermolecular interactions (e.g., π-stacking). Use SHELXL for refinement to address disorder or twinning .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

- Amphoteric Behavior: The imidazole ring acts as both a weak acid (N–H deprotonation, pKa ~14) and base (protonation at N3, pKa ~7). This impacts solubility in polar solvents and catalytic applications .

- Lipophilicity: LogP values (calculated via HPLC) guide drug design by correlating with membrane permeability.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or GOLD to simulate binding to targets (e.g., EGFR kinase). Optimize docking parameters (grid size, scoring functions) using co-crystallized ligands as controls .

- ADMET Prediction: Tools like SwissADME evaluate bioavailability (e.g., Rule of Five compliance) and toxicity (e.g., Ames test predictions).

Q. How to address discrepancies between experimental and computational structural data?

Methodological Answer:

- Multi-Technique Validation: Cross-check X-ray data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects .

- Hydrogen Bond Analysis: Use Mercury (CCDC) to compare predicted vs. observed H-bond networks. Adjust force fields in MD simulations to match experimental trends .

Q. What strategies resolve contradictions in catalytic activity data across studies?

Methodological Answer:

- Control Experiments: Replicate reactions under standardized conditions (solvent purity, temperature control ±1°C).

- Kinetic Profiling: Compare turnover frequencies (TOF) and activation energies (Eyring plots) to identify outliers.

- Mechanistic Probes: Use isotopic labeling (e.g., D₂O for H/D exchange studies) to confirm proposed reaction pathways .

Q. How to design derivatives for enhanced bioactivity while minimizing toxicity?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂) at C4 to increase electrophilicity. Avoid –Cl substituents if Ames test predicts mutagenicity.

- Structure-Activity Relationships (SAR): Use CoMFA or CoMSIA to model bioactivity cliffs. Prioritize derivatives with >50% inhibition in preliminary assays .

Q. What are best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.